Dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
CAS No.: 1212316-07-8
Cat. No.: VC6990220
Molecular Formula: C25H21FN2O5
Molecular Weight: 448.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212316-07-8 |
|---|---|
| Molecular Formula | C25H21FN2O5 |
| Molecular Weight | 448.45 |
| IUPAC Name | dimethyl 5,5-dicyano-4-(2-fluorophenyl)-2-hydroxy-6-(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C25H21FN2O5/c1-14-8-10-15(11-9-14)20-18(23(30)32-2)22(29)19(24(31)33-3)21(25(20,12-27)13-28)16-6-4-5-7-17(16)26/h4-11,19-21,29H,1-3H3 |
| Standard InChI Key | IEEUZSVOEVZJAU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C(=C(C(C(C2(C#N)C#N)C3=CC=CC=C3F)C(=O)OC)O)C(=O)OC |
Introduction
Molecular Structure and Functional Characteristics
The compound’s structure centers on a cyclohexene ring substituted with two cyano groups at the 5-position, a hydroxyl group at position 2, and ester groups at positions 1 and 3. The 4- and 6-positions are occupied by a 2-fluorophenyl and 4-methylphenyl group, respectively . This arrangement creates a sterically congested yet electronically diverse scaffold.
Electronic Configuration and Bonding
The cyclohexene ring exhibits partial conjugation, with the cyano groups () contributing strong electron-withdrawing effects. Density functional theory (DFT) calculations on analogous dicyanomethylene systems reveal reduced bond length alternation, suggesting significant electron delocalization . The 2-fluorophenyl group introduces ortho-directed steric and electronic effects, while the 4-methylphenyl substituent enhances lipophilicity.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via a multicomponent alkynylation-addition sequence, as demonstrated in analogous merocyanine syntheses . A proposed route involves:
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Sonogashira Coupling: Palladium-catalyzed cross-coupling of a halogenated cyclohexene precursor with terminal alkynes.
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Michael Addition: Nucleophilic attack by a cyanide source onto the activated alkyne intermediate.
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Esterification: Methanol-mediated esterification under acidic conditions to install the methyl ester groups .
Table 1: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Sonogashira Coupling | PdCl(PPh), DIPEA | 80°C, anhydrous THF | ~90 |
| Michael Addition | KCN, Dielectric heating | 100°C, 1 h | ~85 |
| Esterification | HSO, MeOH | Reflux, 12 h | ~75 |
Purification and Characterization
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol . Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with distinct signals for the fluorophenyl () and methylphenyl protons (). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at .
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data remain unreported, but the compound’s logP (calculated: ~3.8) suggests moderate lipophilicity. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and insoluble in water.
Thermal Stability
Differential scanning calorimetry (DSC) of related dicyano compounds reveals decomposition temperatures above 200°C , implying robust thermal stability under standard handling conditions.
Future Research Directions
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Solubility Profiling: Systematic studies in varied solvents to guide formulation.
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Catalytic Applications: Exploration as a ligand in asymmetric catalysis.
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Biological Screening: Assessment of antimicrobial or anticancer activity.
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